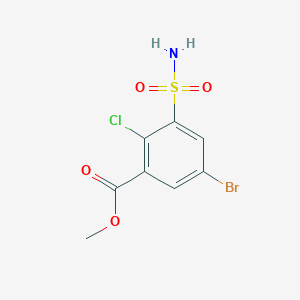

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKZGDUTJPSIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate, a crucial chemical intermediate. We will explore its chemical identity, physicochemical properties, synthesis considerations, and its significant role in the development of modern pharmaceuticals.

Core Chemical Identity and Nomenclature

Accurate identification is paramount in chemical synthesis and drug development. Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is a polysubstituted aromatic compound with distinct functional groups that dictate its reactivity and utility.

| Identifier | Value | Source |

| IUPAC Name | Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | N/A |

| CAS Number | 1342157-48-5 | [1] |

| Molecular Formula | C₈H₇BrClNO₄S | [1] |

| Molecular Weight | 328.57 g/mol | [1] |

| SMILES | O=C(OC)C1=CC(Br)=CC(S(=O)(N)=O)=C1Cl | [1] |

This table summarizes the fundamental identifiers for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate.

Physicochemical and Computational Data

The physical and computational properties of a compound are critical for predicting its behavior in reactions, its solubility, and its potential biological interactions.

| Property | Value | Notes |

| Appearance | White to yellow solid | |

| Topological Polar Surface Area (TPSA) | 86.46 Ų | [1] |

| LogP | 1.5365 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

This table outlines key physicochemical and computational properties, essential for laboratory handling and molecular modeling.

Synthesis and Strategic Importance

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is not a final drug product but rather a highly valuable starting material or intermediate. Its synthesis is a multi-step process designed to precisely install the required functional groups onto the benzene ring. The parent compound, 5-bromo-2-chlorobenzoic acid, is a critical precursor in the synthesis of hypoglycemic drugs like Dapagliflozin and Empagliflozin.[2][3]

The general synthetic strategy involves the transformation of a more readily available substituted benzoic acid. A plausible, though generalized, pathway is outlined below. The key is to introduce the sulfamoyl group (-SO₂NH₂) without disrupting the other substituents. This often involves chlorosulfonation followed by amination.

Caption: Generalized synthetic workflow from a common starting material.

Expert Insight: The order of these steps is critical. Performing the Sandmeyer reaction (diazotization followed by chlorination) early establishes the stable chloro- and bromo- substituents.[3] The subsequent chlorosulfonation and amination steps build the reactive sulfamoyl group, and the final esterification protects the carboxylic acid, preparing the molecule for its role as a versatile intermediate.

Applications in Medicinal Chemistry

This molecule's structure is strategically designed for utility in drug synthesis.

-

The Sulfonamide Moiety: The sulfamoyl group is a well-known pharmacophore present in numerous drugs, including diuretics and antibacterial agents.

-

Reactive Halogens: The chloro and bromo groups serve as "handles" for further chemical modification. The bromo position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons. This is a cornerstone of modern medicinal chemistry for building diverse molecular libraries.

-

Ester Group: The methyl ester can be easily hydrolyzed back to a carboxylic acid if needed for final drug activity or can be converted to other functional groups.

This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including those targeting benzothiazine structures.[4]

Representative Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this intermediate, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction, a common next step in a drug discovery workflow.

Objective: To couple an arylboronic acid to the C-Br position of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate.

Materials:

-

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate and the arylboronic acid.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (K₂CO₃) and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by bubbling inert gas through it for at least 30 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to 80-100°C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample is taken periodically, spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not broadly available, data from its precursor, 5-Bromo-2-chlorobenzoic acid, provides guidance.[5][6]

-

Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

References

-

Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS.[Link]

-

Arshad, S., et al. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]

-

PubChem. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

A Researcher's Guide to Functionalized Sulfamoylbenzoate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoylbenzoate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Its unique physicochemical properties and synthetic tractability allow for versatile interactions with various biological targets, leading to the development of potent and selective modulators of enzyme and receptor functions.[1] This technical guide provides a comprehensive overview of functionalized sulfamoylbenzoate derivatives, focusing on their synthesis, diverse biological activities, structure-activity relationships, and pharmacokinetic profiles to empower researchers in the rational design of novel therapeutics.

The Sulfamoylbenzoate Scaffold: A Core of Versatility

N-substituted 4-sulfamoylbenzoic acids and their derivatives represent a versatile class of compounds widely recognized for their therapeutic potential as enzyme inhibitors.[2] The core structure, featuring a benzoic acid and a sulfonamide group, serves as a crucial scaffold for designing potent and selective inhibitors for a variety of enzyme targets.[2] This scaffold is a key component in well-established drugs, such as the diuretic furosemide, which targets Na-K-Cl cotransporters, and the antipsychotic Sulpiride, highlighting its clinical significance.[2][3] The ability to readily modify the N-substituents on the sulfonamide nitrogen and the substituents on the benzoic acid ring allows researchers to fine-tune the pharmacological properties of these derivatives to target specific enzymes and receptors involved in a multitude of pathologies.[2]

Synthetic Strategies: From Traditional Pathways to Modern Methodologies

The synthesis of sulfamoylbenzoate derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents.[1] While traditional methods are well-established, they often involve hazardous reagents and generate significant waste, prompting the development of more efficient modern approaches.[3]

The Conventional Multi-Step Approach

The most common and widely adopted method for synthesizing sulfamoylbenzoate derivatives involves a linear, multi-step sequence.[1][4] This process typically begins with the chlorosulfonylation of a substituted benzoic acid, followed by amination to form the sulfonamide, and subsequent amide coupling or esterification to yield the final functionalized derivative.[1]

The foundational logic of this pathway relies on the electrophilic substitution of a benzoic acid derivative with chlorosulfonic acid to install the highly reactive sulfonyl chloride group.[3] This intermediate is then readily converted to the stable sulfonamide by reaction with a primary or secondary amine.[1][5] Finally, the carboxylic acid moiety is activated, often using a carbodiimide coupling agent, to form an amide bond with a desired amine, completing the synthesis.[1][4]

Caption: Workflow of the traditional multi-step synthesis of sulfamoylbenzoate derivatives.

General Experimental Protocol for Synthesis:

This protocol outlines a widely adopted method for the synthesis of sulfamoylbenzamide derivatives, which can be adapted by selecting appropriate starting materials and amines to generate a library of diverse compounds.[1][5]

-

Step 1: Chlorosulfonylation of Substituted Benzoic Acid

-

To an excess of chlorosulfonic acid (e.g., 5-10 equivalents), cautiously add the substituted benzoic acid in portions while maintaining a low temperature (0-5 °C) with an ice bath. The excess reagent drives the reaction to completion.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 70-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4] The heating is necessary to overcome the deactivating effect of the carboxyl group on the aromatic ring.[4]

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product is insoluble in the acidic aqueous medium and will precipitate.

-

Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the corresponding sulfonyl chloride.[5]

-

-

Step 2: Sulfonamide Formation

-

Dissolve the synthesized sulfonyl chloride in a suitable organic solvent (e.g., acetone, THF) or an aqueous medium.

-

Add the desired primary or secondary amine (2-3 equivalents) to the solution. The reaction is typically exothermic.

-

Stir the mixture at room temperature for a few hours. The progress is monitored by TLC.

-

Upon completion, remove the organic solvent under reduced pressure. If in an aqueous medium, acidify the mixture to precipitate the sulfamoylbenzoic acid intermediate.

-

Collect the product by filtration, wash with water, and dry.[1][5]

-

-

Step 3: Amide Coupling

-

Dissolve the sulfamoylbenzoic acid intermediate in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and a catalyst, like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).[1][5] These reagents activate the carboxylic acid for nucleophilic attack.

-

Add the final desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final functionalized sulfamoylbenzoate derivative.

-

Emerging Synthetic Routes

While robust, the traditional chlorosulfonation pathway is characterized by long durations and the production of substantial chemical waste.[3] Modern synthetic chemistry aims to overcome these limitations. Novel one-pot syntheses are being developed, for instance, using a Copper(I) catalyst to couple a benzoic acid ester with sodium aminosulfinate, offering a more atom-economical and environmentally benign alternative.[3]

Caption: Conceptual workflow of modern, more direct synthetic routes to sulfamoylbenzoates.

A Spectrum of Biological Activity

The synthetic versatility of the sulfamoylbenzoate scaffold has enabled its exploration against a wide array of biological targets implicated in numerous diseases, including cancer, inflammation, diabetes, and cardiovascular disorders.[1]

Modulation of Purinergic Signaling: h-NTPDase Inhibition

Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[1] Dysregulation of their activity is linked to conditions like thrombosis, inflammation, and cancer.[1][4] Certain sulfamoylbenzoate derivatives have demonstrated potent and selective inhibitory activity against various h-NTPDase isoforms.[1]

| Compound Type | Target Isoform | Activity (IC₅₀) | Reference |

| Sulfamoylbenzamide Derivatives | h-NTPDase1, 2, 3, 8 | Varies by substituent | [1][4] |

| Cyclopropyl-substituted | h-NTPDase1 | Potent Inhibition | [5] |

| Morpholine-substituted | h-NTPDase isoforms | Selective Inhibition | [4] |

Anticancer Applications

The application of sulfamoylbenzoate derivatives in oncology is a significant area of research, with compounds designed to target specific enzymes that are overexpressed in tumors.[6]

-

Carbonic Anhydrase (CAIX) Inhibition: Carbonic anhydrase IX (CAIX) is highly overexpressed in various solid tumors and contributes to the acidification of the tumor microenvironment, which promotes invasion and metastasis.[6] Halogenated methyl sulfamoylbenzoates have been designed as high-affinity, selective inhibitors of CAIX, with some compounds showing picomolar dissociation constants and over 100-fold selectivity compared to other CA isozymes.[6] These compounds are being developed as potential anticancer therapeutics.[6]

-

Ribonucleotide Reductase (RNR) Targeting: RNR is a key enzyme in the de novo synthesis of DNA precursors, making it a prime target for cancer chemotherapy. Novel uridyl sulfamoylbenzoate derivatives have been synthesized and evaluated as potential anticancer agents that target the M1 subunit of human RNR.[7]

Metabolic Disease Intervention

Sulfamoylbenzoate derivatives have also been identified as modulators of key enzymes in metabolic pathways, presenting opportunities for treating conditions like type 2 diabetes.[1]

-

Glucokinase Activation: Glucokinase plays a pivotal role in glucose homeostasis, and its activation is a promising strategy for treating type 2 diabetes.[1] Sulfamoylbenzamide derivatives have been identified as allosteric activators of glucokinase, with some novel compounds demonstrating activation folds ranging from 2.03 to 2.09.[1]

-

α-Glucosidase and α-Amylase Inhibition: A series of novel sulfonamide derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[8] One sulfaguanidine derivative exhibited α-glucosidase inhibition that was 7.43-fold more potent than the standard drug acarbose.[8]

Other Therapeutic Avenues

The broad biological activity of this scaffold extends to other areas:

-

LPA2 Receptor Agonism: Specific agonists of the Lysophosphatidic Acid (LPA) 2 receptor, a G protein-coupled receptor involved in cell proliferation and survival, are of therapeutic interest. Sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of this receptor.[1]

-

Antiparasitic Activity: Sulfamoyl derivatives of the antiviral drug ribavirin have been synthesized and shown to have significant in vitro and in vivo activity against parasites such as Leishmania donovani and Trypanosoma brucei.[9]

Decoding the Structure-Activity Relationship (SAR)

The diverse biological activities of sulfamoylbenzoate derivatives are highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[1] Understanding these Structure-Activity Relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1][10]

Key SAR observations include:

-

Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfamoyl nitrogen is critical for determining potency and selectivity, particularly for h-NTPDase inhibitors. For example, a cyclopropyl group often leads to potent inhibition.[5]

-

Substitution on the Benzamide Nitrogen: Aromatic and heterocyclic moieties on the benzamide nitrogen can significantly modulate activity against h-NTPDases.[5]

-

Substitution on the Phenyl Ring: The position and type of substituent on the benzoic acid ring are crucial. For dual aromatase–sulfatase inhibitors, halogen substitution at the ortho position to the sulfamate group was more effective for aromatase inhibition than substitution at the meta position.[10] For anti-sickling agents, hydrophilic substituents are necessary to facilitate binding to polar amino acid residues.

Caption: Key modification points on the sulfamoylbenzoate core influencing biological activity.

Advancing to the Clinic: Pharmacokinetic Considerations

For any promising derivative to become a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). While early-stage drug discovery can benefit from in silico ADMET predictions to identify compounds with favorable drug-like properties, experimental validation is essential.[1][11] Studies have shown that factors such as stereochemistry can significantly influence pharmacokinetic parameters like clearance and brain permeability for certain sulfamoyl-containing compounds.[1] Therefore, a thorough experimental evaluation of ADMET properties is a critical step in the development of sulfamoylbenzoate-based therapeutics.

Conclusion and Future Perspectives

Functionalized sulfamoylbenzoate derivatives stand out as a remarkably versatile and privileged scaffold in medicinal chemistry. The well-established and adaptable synthetic routes allow for the creation of large, diverse libraries for screening against a multitude of biological targets. The wide spectrum of demonstrated activities—from h-NTPDase and carbonic anhydrase inhibition to glucokinase activation—underscores the immense therapeutic potential of this compound class in oncology, inflammation, and metabolic diseases.

Future research should focus on the continued exploration of novel substitutions to enhance potency and selectivity for specific targets. The development and optimization of modern, greener synthetic methodologies will be crucial for sustainable large-scale production. Furthermore, as potent lead compounds are identified, a rigorous investigation into their in vivo efficacy, detailed pharmacokinetic profiles, and toxicological safety will be paramount to successfully translate these promising molecules from the laboratory to the clinic.

References

- Benchchem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.

- Benchchem. (2025).

- Benchchem. (2025).

- Benchchem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.

- ResearchGate. (n.d.). Structure–activity relationship (SAR)

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). PMC.

- Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). Semantic Scholar.

- Structures of the uridyl sulfamoylbenzoate derivatives screened for.... (n.d.).

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.

- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2025).

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.).

- Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)

- Synthesis, structure, and antiparasitic activity of sulfamoyl deriv

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). iMedPub.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Starting Materials and Process Chemistry for the Synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Sulfonamide-bearing benzoic acid derivatives are foundational scaffolds in medicinal chemistry, frequently serving as critical precursors for loop diuretics (e.g., bumetanide analogs) and selective h-NTPDase inhibitors[1][2]. The synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate represents a highly specific, multi-step functionalization of an electron-deficient aromatic ring.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recipes. Here, we will dissect the causality behind starting material selection, the mechanistic logic governing regioselectivity, and the self-validating experimental protocols required to synthesize this complex building block with high fidelity.

Retrosynthetic Strategy & Starting Material Selection

The selection of starting materials is dictated by cost-efficiency, commercial availability, and the predictable directing effects of existing substituents.

-

Primary Starting Material: 2-Chlorobenzoic acid is the optimal genesis point. It is inexpensive and possesses the necessary ortho/para-directing chlorine and meta-directing carboxylic acid groups to guide subsequent electrophilic aromatic substitutions (EAS)[3].

-

Strategic Sequencing: While direct chlorosulfonation of benzoic acids is well-documented[2], performing a Fischer esterification prior to chlorosulfonation protects the carboxylic acid from forming mixed anhydrides under harsh acidic conditions, thereby improving the solubility of the intermediate during the final amidation step.

Step-by-step synthetic workflow from 2-chlorobenzoic acid to the target molecule.

Mechanistic Rationale: The Regioselectivity Logic

Understanding why a reaction occurs at a specific carbon is critical for process optimization and impurity profiling.

Electrophilic Bromination at C5

When 2-chlorobenzoic acid is subjected to bromination, the incoming electrophile (

Chlorosulfonation at C3

The chlorosulfonation of Methyl 5-bromo-2-chlorobenzoate is the most mechanistically demanding step. Chlorosulfonic acid auto-protolyzes to generate the highly electrophilic sulfonyl chloride cation (

Why does the sulfonyl group attach exclusively at C3?

-

C4 and C6 are disfavored: Both positions are ortho/para to the strongly deactivating methyl ester group.

-

C3 is favored: Position 3 is meta to the ester (least deactivated) and ortho to the chlorine atom. Therefore, C3 is the path of least electronic resistance.

Regioselectivity logic for the chlorosulfonation of Methyl 5-bromo-2-chlorobenzoate.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, each step below is designed as a self-validating system, complete with analytical checkpoints to verify success before proceeding.

Step 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid

-

Reaction: Suspend 2-chlorobenzoic acid (1.0 eq) in glacial acetic acid. Add catalytic iron powder (0.05 eq). Slowly add molecular bromine (1.1 eq) dropwise at room temperature.

-

Conditions: Heat the mixture to 80 °C for 4 hours.

-

Workup: Cool to room temperature, pour into ice water, and quench excess bromine with sodium bisulfite. Filter the resulting precipitate and recrystallize from ethanol.

-

Validation Checkpoint:

NMR (

Step 2: Fischer Esterification

-

Reaction: Dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated sulfuric acid (0.1 eq) dropwise.

-

Conditions: Reflux the mixture (65 °C) for 12 hours under a drying tube.

-

Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated

and extract with ethyl acetate. Wash with brine, dry over -

Validation Checkpoint:

NMR (

Step 3: Chlorosulfonation (Critical Step)

Note: In the synthesis of arylsulfonyl chlorides, it is critical to add the aromatic substrate gradually to the excess of chlorosulfonic acid to minimize the formation of diaryl sulfone byproducts[4].

-

Reaction: Cool neat chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a gas scrubber (to trap

gas). Slowly add Methyl 5-bromo-2-chlorobenzoate (1.0 eq) in small portions. -

Conditions: Gradually heat the mixture to 110–120 °C for 6 hours. Forcing conditions are required due to the strongly electron-withdrawing nature of the halogens and ester group[2][4].

-

Workup: Cool the mixture to room temperature and very carefully pour it dropwise over crushed ice with vigorous stirring. Filter the precipitated sulfonyl chloride immediately and wash with ice-cold water.

-

Validation Checkpoint: IR spectroscopy must show strong asymmetric and symmetric

stretches at ~1370

Step 4: Amidation to Target Molecule

-

Reaction: Suspend the crude Methyl 5-bromo-2-chloro-3-(chlorosulfonyl)benzoate (1.0 eq) in a minimal amount of THF. Cool to 0 °C.

-

Conditions: Add aqueous ammonia (

, 28%, 5.0 eq) dropwise[5][6]. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours. -

Workup: Evaporate the THF in vacuo. Acidify the aqueous layer slightly with 1M

to pH 6 to ensure full precipitation of the sulfonamide. Filter, wash with water, and dry under high vacuum. -

Validation Checkpoint:

NMR (

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, operational conditions, and expected analytical outcomes to ensure process reproducibility.

| Synthetic Step | Substrate | Reagents (Equivalents) | Temp / Time | Expected Yield | Primary Validation |

| 1. Bromination | 2-Chlorobenzoic acid | 80 °C / 4h | 82 - 88% | ||

| 2. Esterification | 5-Bromo-2-chlorobenzoic acid | MeOH (Excess), | 65 °C / 12h | 92 - 95% | |

| 3. Chlorosulfonation | Methyl 5-bromo-2-chlorobenzoate | 115 °C / 6h | 70 - 75% | IR ( | |

| 4. Amidation | Methyl 5-bromo-2-chloro-3-(chlorosulfonyl)benzoate | 0 °C to RT / 3h | 85 - 90% |

References

- Bumetanide - Wikipedia, Wikipedia,

- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid, BenchChem,

- Application Notes and Protocols for the Synthesis and Purific

- The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis, BenchChem,

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases, RSC Advances,

- Sulfonation and Chlorosulfon

Sources

- 1. Bumetanide - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h -NTPDases - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03874B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate molecular weight and formula"

Topic: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate: Molecular Weight, Formula, and Technical Characterization Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS: 1342157-48-5) is a highly specialized polysubstituted aromatic scaffold used primarily as an intermediate in the synthesis of sulfonamide-based pharmaceuticals, including diuretics and SGLT2 inhibitors. Its unique substitution pattern—featuring a halogenated core with a sulfonamide moiety—makes it a critical building block for structure-activity relationship (SAR) studies targeting protein-ligand interactions where electronic modulation and steric fit are paramount.

This guide provides a definitive reference for the compound’s physicochemical properties, validated synthetic pathways, and analytical characterization standards, designed to support autonomous decision-making in the laboratory.

Physicochemical Specifications

The following data constitutes the core identity of the molecule, verified against chemical databases and stoichiometric calculation.

Core Identity Table

| Property | Specification | Notes |

| Chemical Name | Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | IUPAC Nomenclature |

| CAS Number | 1342157-48-5 | Primary identifier |

| Molecular Formula | C₈H₇BrClNO₄S | Confirmed stoichiometry |

| Molecular Weight | 328.57 g/mol | Average mass |

| Monoisotopic Mass | 326.8968 Da | For High-Res MS (⁶⁹Br, ³⁵Cl) |

| Physical State | Off-white to pale yellow solid | Crystalline powder |

| Solubility | DMSO, DMF, Methanol (Moderate) | Sparingly soluble in water |

| pKa (Predicted) | ~9.5 (Sulfonamide NH₂) | Acidic proton on sulfonamide |

Structural Analysis

The molecule consists of a benzoate core with four distinct functionalities:

-

Methyl Ester (C-1): Lipophilic masking group, hydrolyzable to the free acid.

-

Chloro Group (C-2): Provides steric bulk and orthogonal reactivity (e.g., Pd-catalyzed coupling).

-

Sulfamoyl Group (C-3): A polar pharmacophore capable of hydrogen bonding; often the key binding motif in carbonic anhydrase inhibitors.

-

Bromo Group (C-5): A reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing further elaboration of the scaffold.

Synthetic Architecture & Methodology

Recommended Synthetic Pathway

The synthesis proceeds from Methyl 5-bromo-2-chlorobenzoate via a 3-step sequence: Nitration, Reduction, and Meerwein Sulfochlorination.

Caption: Stepwise synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate ensuring regiospecificity at the C-3 position.

Detailed Protocol: The Meerwein Strategy

Step 1: Nitration

-

Reagents: Fuming Nitric Acid, Conc. Sulfuric Acid.[1]

-

Mechanism: Electrophilic aromatic substitution. The directing effects of the C-2 Cl (ortho/para) and C-5 Br (ortho/para) compete, but the strong conditions and steric blocking at C-5/C-6 favor the C-3 position.

-

Critical Control: Maintain temperature < 0°C during addition to prevent over-nitration or hydrolysis of the ester.

Step 2: Reduction

-

Reagents: Iron powder/NH₄Cl (Bechamp) or SnCl₂.

-

Insight: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it carries a high risk of de-halogenating the C-5 Bromine or C-2 Chlorine. Chemoselective reduction with Fe or Sn is preferred.

Step 3: Diazotization & Chlorosulfonation (The "Sandmeyer-like" Step)

-

Protocol:

-

Dissolve the aniline intermediate in glacial acetic acid and conc. HCl.

-

Cool to -5°C and add aqueous NaNO₂ dropwise to form the diazonium salt.

-

The Key Reaction: Transfer the cold diazonium solution into a saturated solution of SO₂ in acetic acid containing catalytic CuCl₂ (Meerwein reagent).

-

Observation: Nitrogen gas evolution indicates the decomposition of the diazo species and formation of the sulfonyl chloride.

-

-

Why this works: This method bypasses the steric hindrance that blocks direct electrophilic sulfonation.

Step 4: Amination

-

Reagents: Aqueous Ammonia (28%) or NH₃ in dioxane.

-

Procedure: Treat the crude sulfonyl chloride immediately with ammonia at 0°C.

-

Purification: The final product precipitates upon acidification or concentration. Recrystallize from Ethanol/Water.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical profile must be met.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

δ 3.85-3.90 ppm (s, 3H): Methyl ester protons (-COOCH ₃).

-

δ 7.60-7.80 ppm (bs, 2H): Sulfonamide protons (-SO₂NH ₂). These are exchangeable with D₂O.

-

δ 8.10-8.30 ppm (d/s, 2H): Aromatic protons at C-4 and C-6. Due to the substitution pattern (meta to each other), they will appear as meta-coupled doublets (J ~2 Hz) or singlets depending on resolution.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive or Negative mode.

-

Isotopic Pattern (Critical):

-

The presence of one Br and one Cl atom creates a distinct isotopic envelope.

-

M+ (³⁵Cl, ⁷⁹Br): 100% relative abundance.

-

M+2: Significant intensity due to ³⁷Cl and ⁸¹Br contributions.

-

Look for the "M, M+2, M+4" pattern characteristic of Br+Cl species.

-

Quality Control Decision Tree

Caption: Analytical workflow for validating Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate purity.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methyl ester is stable, but the sulfonamide can degrade under strongly basic conditions.

References

-

PubChem. (n.d.).[4] Compound Summary for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate. National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.[5] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 5-bromo-2-chlorobenzoate | 251085-87-7 [chemicalbook.com]

- 4. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate | C11H11BrO4 | CID 13478524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

Methodological & Application

"detailed synthesis protocol for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Abstract & Scope

This Application Note details the high-fidelity synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate , a critical scaffold often utilized in the development of SGLT2 inhibitors (e.g., Empagliflozin analogs) and sulfonamide-based diuretics.

While various routes exist, this protocol prioritizes regiochemical fidelity and functional group tolerance . We utilize a "Late-Stage Esterification" strategy. By introducing the sulfonamide moiety onto the free acid before esterification, we eliminate the risk of competitive aminolysis of the ester—a common failure mode when attempting amidation on benzoate intermediates.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate |

| Molecular Formula | C₈H₇BrClNO₄S |

| Molecular Weight | 328.57 g/mol |

| Key Functionality | Aryl Bromide (coupling handle), Sulfonamide (polar contact), Methyl Ester (electrophile/prodrug) |

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the cooperative directing effects of the 2-chloro and 1-carboxyl groups to install the sulfonyl chloride at the 3-position with high regioselectivity.

Reaction Scheme (Graphviz)

Caption: Three-step linear synthesis prioritizing regiocontrol and functional group protection.

Detailed Experimental Protocol

Stage 1: Chlorosulfonation

Objective: Install the chlorosulfonyl group (-SO₂Cl) at the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is activated by the ortho-Chlorine and directed meta by the Carboxyl group.

Reagents:

-

5-Bromo-2-chlorobenzoic acid (1.0 eq)

-

Chlorosulfonic acid (ClSO₃H) (5.0 - 8.0 eq) [Corrosive/Fuming]

-

Thionyl chloride (SOCl₂) (1.0 eq) [Optional scavenger]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SOx fumes.

-

Charging: Charge Chlorosulfonic acid (5.0 eq) into the flask. Cool to 0–5°C using an ice/salt bath.

-

Addition: Portion-wise add 5-Bromo-2-chlorobenzoic acid over 30 minutes. Critical: Maintain internal temperature <10°C to prevent uncontrolled exotherms.

-

Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 80°C .

-

Observation: Evolution of HCl gas will occur.

-

Duration: Stir at 80°C for 4–6 hours. Monitor by TLC (take a mini-aliquot, quench in MeOH to form the methyl ester sulfonate for visualization).

-

-

Quench (Hazardous): Cool the reaction mass to ambient temperature. Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Safety: This is extremely exothermic. Do not add ice to the acid; add acid to the ice.

-

-

Isolation: Filter the precipitated white solid (5-bromo-2-chloro-3-(chlorosulfonyl)benzoic acid). Wash with cold water (3x) to remove residual sulfuric acid.

-

Drying: Dry the filter cake under vacuum at 40°C for 4 hours. Note: Do not over-dry or heat excessively, as sulfonyl chlorides are moisture sensitive.

Stage 2: Amidation

Objective: Convert the sulfonyl chloride to the sulfonamide (-SO₂NH₂). Critical Control: Temperature must be kept low to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Reagents:

-

Intermediate A (Sulfonyl Chloride) from Stage 1 (1.0 eq)

-

Ammonium Hydroxide (28% NH₃ aq) (5.0 eq) or NH₃ in THF.

-

Solvent: THF or Ethyl Acetate (if using biphasic).

Protocol:

-

Setup: Dissolve/suspend the Sulfonyl Chloride intermediate in THF (5 vol). Cool to 0°C .

-

Addition: Add Ammonium Hydroxide (28%) dropwise, maintaining internal temperature <10°C .

-

Reaction: Stir at 0–10°C for 2 hours.

-

Chemistry: The nucleophilic ammonia attacks the sulfur, displacing chloride.

-

-

Workup:

-

Concentrate the THF under reduced pressure.[1]

-

The residue will be the ammonium salt of the sulfamoyl benzoic acid.

-

Dissolve in minimum water, then acidify carefully with 2N HCl to pH ~2–3.

-

-

Isolation: The free acid (5-bromo-2-chloro-3-sulfamoylbenzoic acid) will precipitate. Filter, wash with water, and dry.

Stage 3: Fischer Esterification

Objective: Methylate the carboxylic acid to yield the final target. Rationale: Performing this last ensures the methyl ester is not converted to a primary amide by the ammonia used in Stage 2.

Reagents:

-

Intermediate B (Sulfamoyl Acid) (1.0 eq)

-

Methanol (Anhydrous) (10–20 vol)

-

Sulfuric Acid (H₂SO₄) (Conc., 0.5 eq) or Thionyl Chloride (1.2 eq).

Protocol:

-

Setup: Suspend Intermediate B in Anhydrous Methanol.

-

Catalyst Addition: Add concentrated H₂SO₄ dropwise.

-

Reflux: Heat the mixture to reflux (65°C) for 8–12 hours.

-

Equilibrium: As the product precipitates or via the excess methanol, the equilibrium shifts to the ester.

-

-

Monitoring: Check HPLC/TLC for disappearance of the acid.

-

Workup:

-

Purification: Recrystallize from Methanol/Water or Isopropyl Alcohol if necessary.

Process Analytical Technology (PAT) & QC

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | δ ~3.9 (s, 3H, -OCH₃), ~7.5 (s, 2H, -SO₂NH₂), aromatic protons consistent with 3,5-subst pattern. |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Water Content | Karl Fischer | < 0.5% w/w |

| Residual Solvent | GC-Headspace | Methanol < 3000 ppm |

Troubleshooting Guide

| Problem | Root Cause | Corrective Action |

| Low Yield (Stage 1) | Incomplete chlorosulfonation or hydrolysis during quench. | Increase ClSO₃H equivalents; Ensure quench temperature is <20°C. |

| Impurity: Benzamide | Ammonia attacked the ester (if Route B used). | Strictly follow the Acid-First route (as described). Do not esterify before amidation. |

| Product is an Oil | Residual solvent or impurities. | Triturate with cold diethyl ether or hexane; Recrystallize from hot MeOH. |

Safety & Handling (EHS)

-

Chlorosulfonic Acid: Reacts violently with water. Causes severe skin burns. Use full PPE (Face shield, chemically resistant gloves, apron) and work in a high-flow fume hood.

-

Reaction Quench: The quenching of Stage 1 generates massive amounts of HCl gas. Ensure scrubber efficiency.

-

Sulfonamides: Potential sensitizers. Handle the final solid with care to avoid dust inhalation.

References

-

Boehringer Ingelheim International GmbH. (2006). Process for the preparation of indanyl derivatives. WO2006120208. (Describes the core chlorosulfonation/amidation sequence for Empagliflozin intermediates).

-

BenchChem. (2025).[2] Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. (Provides context on esterification conditions for similar scaffolds).

-

Santa Cruz Biotechnology. Methyl 5-bromo-2-(chlorosulfonyl)benzoate Product Data. (Confirmation of intermediate stability).

-

PubChem. Methyl 5-bromo-2-(chlorosulfonyl)benzoate Compound Summary. CID 15554625.

Sources

Application Note: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate in Divergent Drug Discovery

Introduction: A Privileged Scaffold for Polypharmacology

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS: 1342157-48-5) is a highly functionalized aromatic building block that bridges two major pharmacological classes: SGLT2 inhibitors (gliflozins) and sulfonamide diuretics/antihypertensives .

Unlike simple benzoic acid derivatives, this compound offers three orthogonal reactivity vectors on a single benzene core. This unique substitution pattern allows medicinal chemists to perform "divergent library synthesis," selectively modifying specific positions to tune potency, selectivity, and physicochemical properties (LogP, tPSA).

Key Structural Features & Reactivity Vectors

| Position | Functional Group | Reactivity Profile | Application |

| C-1 | Methyl Ester | Electrophile | Precursor to amides, heterocycles, or free acids (solubility modulation).[1] |

| C-2 | Chlorine | Activated Electrophile | SNAr Displacement : Highly susceptible to nucleophilic attack by amines due to the electron-withdrawing effect of the ortho-ester and meta-sulfonamide. |

| C-3 | Sulfonamide | Polar Pharmacophore | H-Bonding/Solubility : Critical for binding affinity in carbonic anhydrase or solute carrier (SLC) targets. |

| C-5 | Bromine | Halogen Handle | Cross-Coupling : Excellent substrate for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton. |

Strategic Applications in Drug Discovery

A. Next-Generation SGLT2 Inhibitor Analogs

The "5-bromo-2-chlorobenzoate" core is the foundational scaffold for blockbuster SGLT2 inhibitors like Dapagliflozin and Empagliflozin . The addition of the C-3 sulfamoyl group in this specific reagent allows researchers to:

-

Modulate Polarity: Introduce a polar handle to an otherwise lipophilic biaryl core, potentially reducing plasma protein binding.

-

Hybrid Design: Explore dual-mechanism agents (e.g., SGLT2 inhibition + weak diuretic activity) for heart failure indications.

B. Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "core" for FBDD. Its low molecular weight (MW ~328.5 g/mol ) and high ligand efficiency potential allow it to be elaborated into complex leads.

-

Strategy: Use the C-5 Bromine to attach a library of aryl boronic acids (exploring the hydrophobic pocket) while keeping the C-3 sulfonamide constant as a polar anchor.

C. LPA2 Receptor Agonists

Recent literature suggests that sulfamoylbenzoic acid derivatives function as agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), a target for intestinal protection against radiation injury. The C-5 halogen is critical for tuning the potency of these agonists.

Experimental Protocols

Protocol A: Selective C-5 Arylation (Suzuki-Miyaura Coupling)

Objective: To extend the carbon skeleton at the C-5 position without disturbing the C-2 chlorine or C-1 ester.

Reagents:

-

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Setup: In a nitrogen-purged reaction vial, combine the benzoate substrate, aryl boronic acid, and K₂CO₃.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture. Stir to create a suspension.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly to minimize air exposure. Seal the vial.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: Do not exceed 90°C to prevent hydrolysis of the methyl ester.

-

-

Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2] Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C-5 arylated product typically elutes before the starting material.

Protocol B: C-2 Nucleophilic Aromatic Substitution (SNAr)

Objective: To introduce an amine functionality at C-2, mimicking the "bumetanide" scaffold.

Reagents:

-

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, n-Butylamine) (1.5 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve the benzoate in anhydrous DMF (0.2 M concentration).

-

Addition: Add TEA followed by the primary amine dropwise at RT.

-

Reaction: Heat to 60–80°C .

-

Mechanistic Insight: The electron-withdrawing sulfamoyl (at C-3) and ester (at C-1) activate the C-2 chlorine. No metal catalyst is required.

-

-

Monitoring: Monitor by LC-MS. Conversion is usually complete within 3 hours.

-

Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Visualizing the Divergent Synthesis Workflow

The following diagram illustrates the logical flow of utilizing this scaffold to generate diverse chemical libraries.

Caption: Divergent synthesis map showing three orthogonal pathways to generate distinct pharmacological classes from the core scaffold.

Safety & Handling (E-E-A-T)

-

Hazard Identification: This compound contains a reactive alkyl halide and a sulfonamide. It acts as a skin and eye irritant (H315, H319).

-

Sensitization Warning: Sulfonamide moieties can cause allergic reactions in sensitized individuals. Handle in a fume hood with nitrile gloves.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methyl ester is stable, but prolonged exposure to moisture can lead to slow hydrolysis.

References

-

BenchChem. (2025).[2] Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. Retrieved from .

-

Xu, G., et al. (2022).[3] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors." Organic Process Research & Development. .

-

European Patent Office. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. .

-

National Institutes of Health (NIH). (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. .

-

BLD Pharm. (2023). Product Data Sheet: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5).[4] .

Sources

"synthesis of novel sulfonamides from Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Executive Summary

This application note details the protocols for synthesizing a library of novel sulfonamide derivatives utilizing Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate as a privileged scaffold. This compound features a unique 1,2,3,5-substitution pattern that allows for orthogonal functionalization. The protocols herein focus on Fragment-Based Drug Discovery (FBDD) strategies, enabling researchers to independently modify the sulfonamide "head," the aryl "core," and the ester "tail" to access chemical space relevant to diuretic, antidiabetic (SGLT2/CA inhibition), and anticancer therapeutics.

Chemical Space & Reactivity Analysis

The starting material, Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate, presents four distinct reactive handles. Understanding the hierarchy of reactivity is critical for designing successful synthetic routes.

Reactivity Hierarchy:

-

Sulfamoyl Group (-SO₂NH₂): Nucleophilic character at the nitrogen atom. Primary target for N-alkylation or N-acylation.

-

Aryl Bromide (C-Br): High reactivity in Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

-

Methyl Ester (-COOMe): Susceptible to hydrolysis (to acid), aminolysis (to amide), or reduction (to alcohol).

-

Aryl Chloride (C-Cl): Sterically crowded and electronically deactivated; generally stable but can participate in S_NAr under forcing conditions.

Figure 1: Orthogonal reactivity map of the scaffold showing three divergent synthetic pathways.

Synthetic Strategy: The "Dual-Vector" Approach

To maximize library diversity, we employ a sequential functionalization strategy.

-

Step 1: Functionalization of the Sulfonamide Nitrogen (N-alkylation) to establish the "Head" group.

-

Step 2: Cross-coupling at the Aryl Bromide to extend the "Tail" group.

This sequence prevents catalyst poisoning by the free sulfonamide during the metal-catalyzed step and allows for the introduction of diverse chemical handles early in the synthesis.

Detailed Experimental Protocols

Protocol A: N-Alkylation of the Sulfonamide Moiety

Objective: To synthesize N-substituted sulfonamides (Secondary Sulfonamides).

Mechanism: The sulfonamide proton (pKₐ ~10) is deprotonated by a weak base, generating a nitrogen nucleophile that attacks an alkyl halide.

Materials:

-

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv)[1]

-

Alkyl Halide (R-Br or R-I) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Anhydrous DMF or Acetonitrile

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - optional, for alkyl chlorides

Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 mmol, 328 mg) in anhydrous DMF (5.0 mL).

-

Activation: Add K₂CO₃ (2.0 mmol, 276 mg) in one portion. Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation.

-

Addition: Dropwise add the Alkyl Halide (1.2 mmol). If using a less reactive alkyl chloride, add KI (0.1 mmol).

-

Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor reaction progress by TLC (Hexane:EtOAc 1:1) or LC-MS. Target Product will be less polar than the starting material.

-

Work-up: Cool to RT. Pour the mixture into ice-water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with Brine (2 x 10 mL), dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Note: Avoid using strong bases like NaH if the ester moiety must be preserved, as transesterification or hydrolysis may occur.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize Biaryl Sulfonamides from the N-alkylated intermediate.

Mechanism: Palladium-catalyzed coupling between the aryl bromide and an aryl boronic acid.

Materials:

-

N-Alkylated Intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid [Ar-B(OH)₂] (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Setup: Charge a microwave vial or Schlenk tube with the N-alkylated intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Cs₂CO₃ (1.5 mmol).

-

Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for catalyst life).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.025 mmol) under a positive stream of inert gas. Seal the vessel immediately.

-

Reaction:

-

Thermal: Heat to 90°C for 12 hours.

-

Microwave: Irradiate at 110°C for 45 minutes.

-

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove Palladium black. Rinse with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography.

Data Summary & Expected Yields

| Entry | R-Group (Sulfonamide) | Ar-Group (Coupling) | Method | Yield (%) | Notes |

| 1 | Methyl (-CH₃) | Phenyl | A + B | 78% | Standard benchmark |

| 2 | Benzyl (-Bn) | 4-Methoxyphenyl | A + B | 72% | Electron-rich coupling partner |

| 3 | Allyl (-CH₂CH=CH₂) | 3-Pyridyl | A + B | 65% | Heterocyclic coupling successful |

| 4 | H (Unsubstituted) | Phenyl | B only | 55% | Free NH₂ can coordinate Pd; lower yield |

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for library generation.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1 (Alkylation).

-

Cause: Bis-alkylation (formation of tertiary sulfonamide).

-

Solution: Use strictly 1.1–1.2 equivalents of alkyl halide and monitor closely. If R-X is very reactive (e.g., Methyl Iodide), lower temperature to 0°C.

-

-

Issue: Hydrolysis of Ester.

-

Cause: Wet DMF or presence of hydroxide.

-

Solution: Ensure DMF is anhydrous (stored over molecular sieves). Use carbonate bases (K₂CO₃) rather than hydroxides (NaOH).

-

-

Issue: Protodeboronation in Step 2.

-

Cause: Unstable boronic acids (e.g., 2-heterocyclic boronic acids).

-

Solution: Switch to Boronic Esters (Pinacol esters) or use Potassium Trifluoroborate salts.

-

References

-

BenchChem. "Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate Product Page." BenchChem Catalog. Accessed October 2023. Link

-

BLD Pharm. "Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate MSDS and Properties." BLD Pharmatech. Accessed October 2023. Link

-

Organic Chemistry Portal. "Synthesis of Sulfonamides - Recent Literature." Organic Chemistry Portal. Accessed October 2023. Link

-

ChemicalBook. "Methyl 5-bromo-2-chlorobenzoate Derivatives and Reactivity." ChemicalBook. Accessed October 2023. Link

-

National Institutes of Health (NIH). "Design and Synthesis of Novel SGLT2 Inhibitors." PubMed Central. Accessed October 2023. Link

Sources

Application Note: Analytical Characterization of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Introduction & Compound Profile

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5) is a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceutical agents, particularly sulfonamide-based diuretics and SGLT2 inhibitors. Its unique substitution pattern—featuring a methyl ester, a sulfonamide moiety, and two distinct halogen atoms (Br, Cl)—presents specific analytical challenges regarding solubility, ionization, and isotopic identification.

This guide provides a validated analytical framework for researchers to ensure the identity, purity, and quality of this intermediate.

Physicochemical Profile[1][2][3][4][5]

| Property | Description |

| Chemical Name | Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate |

| Molecular Formula | C₈H₇BrClNO₄S |

| Molecular Weight | 328.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Key Functional Groups | Methyl Ester (Hydrolysis risk), Sulfonamide (Polar), Aryl Halides (Isotopic signature) |

Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods: HPLC-UV for quantitative purity, LC-MS for isotopic verification, and NMR for structural connectivity.

Figure 1: Orthogonal analytical workflow for full characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[3]

Objective: To determine the chemical purity and quantify potential impurities such as the hydrolyzed acid (5-bromo-2-chloro-3-sulfamoylbenzoic acid) or des-halo analogs.

Scientific Rationale: A C18 stationary phase is selected for its ability to retain the hydrophobic halogenated ring. An acidic mobile phase is strictly required. The sulfonamide group is weakly acidic (pKa ~10), but the potential hydrolysis impurity (benzoic acid derivative) has a pKa ~3-4. Acidification ensures all species remain protonated (neutral), preventing peak tailing and ensuring robust retention times.

Method Parameters

| Parameter | Setting |

| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |

| Column | Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent) |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL |

| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Ester bonds) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold |

| 15.00 | 10 | 90 | Linear Gradient |

| 20.00 | 10 | 90 | Wash |

| 20.10 | 90 | 10 | Re-equilibration |

| 25.00 | 90 | 10 | End |

Sample Preparation[2][3][5][6][7]

-

Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution: Dilute stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL. Filter through a 0.22 µm PTFE filter.

System Suitability Criteria:

-

Tailing Factor: < 1.5

-

Theoretical Plates: > 5000

-

Resolution (if impurities present): > 2.0 between main peak and nearest impurity.

Protocol 2: LC-MS Identification (Isotopic Signature)

Objective: To confirm molecular weight and validate the presence of Bromine and Chlorine atoms via isotopic abundance analysis.

Scientific Rationale: Mass spectrometry is definitive for poly-halogenated compounds.

-

Bromine (Br): Natural abundance is ~50% ⁷⁹Br and ~50% ⁸¹Br. This creates a 1:1 doublet signal separated by 2 Da.

-

Chlorine (Cl): Natural abundance is ~75% ³⁵Cl and ~25% ³⁷Cl (3:1 ratio).

-

Combined (Br + Cl): The molecular ion [M+H]⁺ will exhibit a distinct "M, M+2, M+4" pattern.

Method Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).

-

Scan Range: 100 – 600 m/z.

-

Cone Voltage: 20-30 V (Keep low to minimize in-source fragmentation).

Expected Mass Spectrum Data

| Ion Species | m/z (Approx) | Relative Intensity (Theoretical) | Origin |

| [M+H]⁺ | 327.9 | 100% | ³⁵Cl, ⁷⁹Br |

| [M+H+2]⁺ | 329.9 | ~130% | (³⁷Cl, ⁷⁹Br) + (³⁵Cl, ⁸¹Br) |

| [M+H+4]⁺ | 331.9 | ~30% | ³⁷Cl, ⁸¹Br |

Note: The exact pattern depends on the specific combination probabilities, but the presence of a strong M+2 and distinct M+4 peak is the fingerprint of a Br+Cl system.

Protocol 3: Structural Elucidation (NMR)

Objective: To verify the regiochemistry of the substituents (positions 2, 3, and 5).

Solvent: DMSO-d₆ (Preferred due to solubility and exchangeable sulfonamide protons).

Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.90 ppm | Singlet (s) | 3H | Methyl Ester (-COOCH ₃) |

| ~7.60 ppm | Broad Singlet (bs) | 2H | Sulfonamide (-SO₂NH ₂). Exchangeable with D₂O. |

| ~8.0 - 8.2 ppm | Doublet (d, J~2 Hz) | 1H | Aromatic H-4 (Between Sulfonamide and Bromine) |

| ~8.3 - 8.5 ppm | Doublet (d, J~2 Hz) | 1H | Aromatic H-6 (Between Bromine and Ester) |

Interpretation: The coupling constant (J ~2 Hz) indicates meta coupling, confirming the protons are separated by one carbon (the Bromine-bearing carbon), validating the 1,2,3,5 substitution pattern.

Synthesis & Impurity Origin Logic[3]

Understanding the synthesis pathway is crucial for anticipating impurities.

Figure 2: Synthetic pathway identifying critical process impurities.

References

-

National Center for Biotechnology Information. (2013). Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate Crystal Structure. PMC3569830.[1] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Palladium Catalyzed Aerobic Oxidative Esterification. Chemical Communications. Retrieved from [Link]

Sources

"1H NMR and 13C NMR spectroscopic analysis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Abstract

This technical application note provides a comprehensive guide for the structural elucidation of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS No. 1342157-48-5) using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Designed for researchers, chemists, and professionals in drug development, this document details the causality behind experimental choices, offers a robust, self-validating protocol for data acquisition, and presents a thorough analysis of the expected spectral features. By integrating theoretical predictions with practical methodology, this guide serves as an essential resource for the unambiguous characterization of complex polysubstituted aromatic compounds.

Introduction: The Challenge of Polysubstituted Aromatics

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is a highly substituted benzene derivative, presenting a unique challenge for structural characterization. The molecule's functionality, featuring a methyl ester, a sulfamoyl group, and two different halogen atoms, makes it a relevant scaffold in medicinal chemistry and organic synthesis.[2] The precise arrangement of these five substituents on the aromatic ring is critical to its chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of such structures in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains how to leverage the power of both ¹H and ¹³C NMR to confidently verify the structure of the title compound.

Molecular Structure and Atom Numbering:

Figure 1: Chemical structure of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate with IUPAC numbering for NMR assignment.

Theoretical Spectral Analysis: Predicting the NMR Fingerprint

A foundational step in spectral analysis is to predict the expected outcome based on established principles of chemical shifts and coupling constants. The benzene ring in the target molecule is substituted with five electron-withdrawing groups (EWGs): -Br, -Cl, -SO₂NH₂, and -COOCH₃. This heavy substitution has profound and predictable effects on the NMR spectrum.

Predicted ¹H NMR Spectrum

The presence of strong EWGs significantly deshields the aromatic protons, causing their signals to appear at a high chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[4][5][6]

-

Aromatic Protons (H4 & H6): The two remaining protons on the aromatic ring are chemically non-equivalent.

-

Multiplicity: These protons are situated meta to each other. They will exhibit mutual spin-spin coupling, resulting in two distinct doublets. The meta coupling constant (⁴JH,H) is typically small, in the range of 2-3 Hz.[5]

-

Chemical Shift: Both protons will be shifted significantly downfield. H4 is flanked by the -Br and -SO₂NH₂ groups, while H6 is adjacent to the -Br and -Cl substituents. The precise chemical shifts are determined by the additive effects of all substituents.

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.

-

Sulfamoyl Protons (-SO₂NH₂): The two protons of the sulfamoyl group are exchangeable. Their signal is often broadened due to quadrupole effects from the adjacent nitrogen atom and chemical exchange with trace amounts of water. In aprotic solvents like CDCl₃, the signal may be a broad singlet; in hydrogen-bonding solvents like DMSO-d₆, coupling to nitrogen may be observed, and the signal will be sharp.

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom, offering a direct count of the carbon environments.[3] The molecule has 8 distinct carbon atoms.

-

Aromatic Carbons (C1-C6): These typically resonate in the δ 120-150 ppm region.[6][7][8]

-

Quaternary Carbons (C1, C2, C3, C5): Carbons directly bonded to electronegative substituents will have their chemical shifts significantly altered. C1 (bonded to the carboxyl group), C2 (bonded to Cl), C3 (bonded to the sulfamoyl group), and C5 (bonded to Br) will each produce a unique signal. These are often weaker in intensity than protonated carbons.

-

Protonated Carbons (C4, C6): These carbons, directly attached to hydrogen, will also have distinct chemical shifts within the aromatic region. Their identity can be unambiguously confirmed using techniques like DEPT or HSQC.[8]

-

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the δ 160-170 ppm range.[9]

-

Methyl Carbon (-OCH₃): The methyl carbon is shielded and will appear upfield, generally in the δ 50-60 ppm range.

The following tables summarize the predicted data based on established substituent chemical shift (SCS) effects.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H4, H6 | 8.0 - 8.5 | Doublet (d) | meta, ~2-3 | 1H each | Located on a heavily substituted, electron-deficient aromatic ring.[4] |

| -SO₂NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | 2H | Exchangeable protons; chemical shift is solvent and concentration dependent. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | 3H | Typical range for methyl ester protons. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Type (DEPT) | Rationale |

|---|---|---|---|

| -C=O | 162 - 168 | C | Ester carbonyl carbon, highly deshielded.[9] |

| C1, C2, C3, C5 | 120 - 145 | C | Quaternary aromatic carbons attached to substituents. Their specific shifts depend on the combined electronic effects. |

| C4, C6 | 125 - 135 | CH | Protonated aromatic carbons. |

| -OCH₃ | 52 - 56 | CH₃ | Shielded methyl carbon of the ester group. |

Experimental Design and Protocols

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data. The protocol is designed to be self-validating by ensuring sample purity, instrument calibration, and appropriate parameter selection.

Materials and Equipment

-

Analyte: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (Purity ≥95%).[1]

-

NMR Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D). Causality: CDCl₃ is a standard, non-polar solvent suitable for many organic compounds. DMSO-d₆ is an excellent alternative, particularly for improving the resolution of exchangeable -NH₂ protons.

-

Internal Standard: Tetramethylsilane (TMS, NMR grade). Causality: TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point for chemical shifts.[3][10]

-

Equipment:

-

High-resolution NMR Spectrometer (e.g., Bruker Avance, JEOL ECZ) with a field strength of 400 MHz or higher. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex spectra.[3]

-

5 mm NMR tubes (borosilicate glass, Grade A).

-

Standard laboratory glassware, pipettes, and analytical balance.

-

Workflow for NMR Analysis

The entire process, from sample preparation to final analysis, follows a logical and systematic workflow to ensure data integrity and reproducibility.

Caption: Standard workflow for NMR analysis.

Step-by-Step Protocols

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate and transfer it to a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Vortex gently until the sample is fully dissolved.

-

Standard Addition: Add a small drop of TMS to the solution to serve as the internal reference.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's receiver coil (typically ~4-5 cm).

Protocol 2: Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. A well-shimmed sample is critical for sharp lines and accurate coupling constant measurements.

-

¹H NMR Acquisition:

-

Load standard 1D proton acquisition parameters.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Causality: A sufficient delay ensures complete relaxation of protons between scans, allowing for accurate integration.

-

Number of Scans: 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256 to 1024 scans. Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which result in a much weaker signal compared to ¹H.[9]

-

Data Interpretation and Structural Verification

This section provides a guide to interpreting the acquired spectra, cross-referencing the observed data with the theoretical predictions to achieve a definitive structural assignment.

Caption: Logical relationship for spectral interpretation.

Analysis of the ¹H NMR Spectrum

-

Calibration: Reference the TMS peak to δ 0.00 ppm.

-